Benzene, 1-((2-(4-(1-methylethenyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
CAS No.: 80853-90-3
Cat. No.: VC17133954
Molecular Formula: C26H28O2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80853-90-3 |
|---|---|
| Molecular Formula | C26H28O2 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-1-en-2-ylbenzene |
| Standard InChI | InChI=1S/C26H28O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17H,1,18-19H2,2-4H3 |
| Standard InChI Key | LINWNNQVNTVMSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a benzene ring substituted at three positions:
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A phenoxy group (-O-C<sub>6</sub>H<sub>5</sub>) at position 3.
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A 2-(4-(1-methylethenyl)phenyl)-2-methylpropoxymethyl chain at position 1.
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A hydrogen atom at position 5, leaving the para position open.
The methylethenyl group (CH<sub>2</sub>=C(CH<sub>3</sub>)-) introduces unsaturation, enabling participation in polymerization or cycloaddition reactions. The branched propoxy chain enhances steric bulk, influencing solubility and reactivity.
Physical Properties
Synthesis and Production Methods
Industrial Synthesis
Large-scale production typically employs continuous flow reactors to optimize yield (≥75%) and purity (>95%). Key steps include:
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Etherification: Reaction of 4-(1-methylethenyl)phenol with 2-methyl-2-(chloromethyl)propanol under basic conditions.
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Friedel-Crafts Alkylation: Attachment of the resultant alkoxy chain to the benzene ring using AlCl<sub>3</sub> as a catalyst.
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Phenoxy Substitution: Introduction of the phenoxy group via nucleophilic aromatic substitution .
Reaction Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate etherification but risk side reactions |
| Catalyst (AlCl<sub>3</sub>) | 10–15 mol% | Excess catalyst promotes oligomerization |
| Reaction Time | 6–8 hours | Prolonged durations improve substitution completeness |
Industrial protocols emphasize inert atmospheres (N<sub>2</sub> or Ar) to prevent oxidation of the methylethenyl group. Chromatographic purification (e.g., silica gel column) is standard for research-grade material.
Chemical Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration and sulfonation at the para position relative to the phenoxy group. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields a nitro derivative, a precursor for amine-functionalized analogs.
Methylethenyl Group Reactions
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Hydrogenation: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the double bond to a single bond, producing a saturated ethyl group.
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Oxidation: Ozonolysis cleaves the double bond, generating ketone or carboxylic acid derivatives depending on conditions.
Comparison with Structural Analogs
The bromodifluoromethoxy group in Halfenprox increases electrophilicity, making it more reactive toward nucleophiles than the methylethenyl variant .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a scaffold for kinase inhibitors due to its ability to engage in π-π stacking with ATP-binding pockets. Derivatives with sulfonamide groups show IC<sub>50</sub> values <100 nM against tyrosine kinases in preclinical studies.
Polymer Science
Incorporation into epoxy resins improves thermal stability. A 10 wt% addition raises the glass transition temperature (T<sub>g</sub>) by 15°C, as measured by differential scanning calorimetry.
Materials Chemistry
Self-assembled monolayers (SAMs) of thiol-functionalized derivatives on gold surfaces exhibit uniform coverage (contact angle: 85° ± 2°), useful for biosensor applications.
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